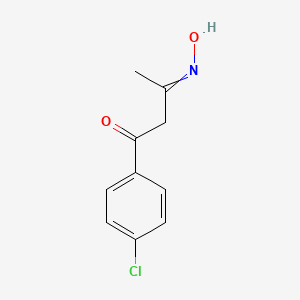![molecular formula C11H18O B14440850 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene CAS No. 76337-19-4](/img/structure/B14440850.png)
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyloxy group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylcyclohexanone with ethenyloxy compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under conditions such as reflux or catalysis.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学的研究の応用
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
類似化合物との比較
- 1-[(Ethenyloxy)methyl]-3-methylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-2,2-dimethylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-4,4-dimethylcyclohex-1-ene
Comparison: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is unique due to the specific positioning of the ethenyloxy and methyl groups on the cyclohexene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two methyl groups at the 3,3-position may enhance its stability and reactivity compared to compounds with different substitution patterns.
特性
CAS番号 |
76337-19-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1-(ethenoxymethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H18O/c1-4-12-9-10-6-5-7-11(2,3)8-10/h4,8H,1,5-7,9H2,2-3H3 |
InChIキー |
ZGHDGONTMOWIMA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=C1)COC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
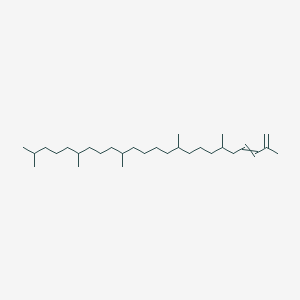
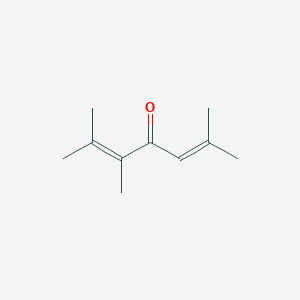
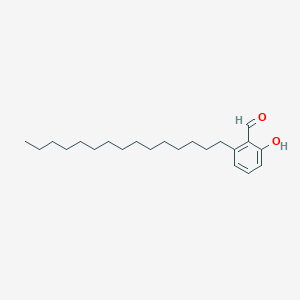
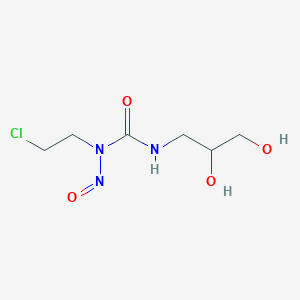
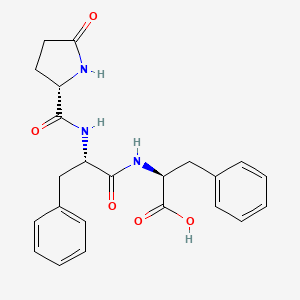
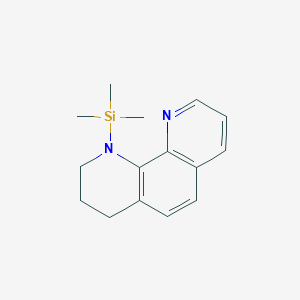
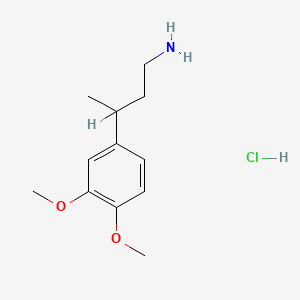
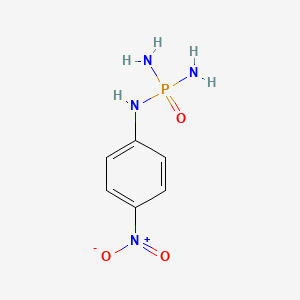
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
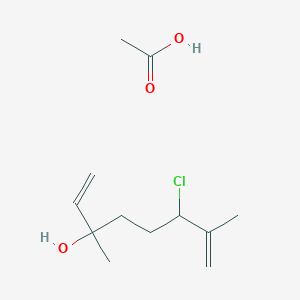
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
